molecular formula C7H3FN2O B13113185 3-Fluoro-5-formylpicolinonitrile

3-Fluoro-5-formylpicolinonitrile

Cat. No.: B13113185
M. Wt: 150.11 g/mol
InChI Key: XPZAEBDVSIVEBX-UHFFFAOYSA-N
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Description

3-Fluoro-5-formylpicolinonitrile is a heterocyclic organic compound with the molecular formula C₇H₃FN₂O It is characterized by the presence of a fluorine atom, a formyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the fluorination of 5-formylpicolinonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 3-Fluoro-5-formylpicolinonitrile may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-formylpicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: 3-Fluoro-5-carboxypicolinonitrile

    Reduction: 3-Fluoro-5-formylpicolinamine

    Substitution: 3-Amino-5-formylpicolinonitrile, 3-Thio-5-formylpicolinonitrile

Scientific Research Applications

3-Fluoro-5-formylpicolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-5-formylpicolinonitrile exerts its effects is primarily through its interactions with biological macromolecules. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The formyl and nitrile groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and function.

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 3-Fluoro-5-carboxypicolinonitrile
  • 3-Fluoro-5-formylpicolinamine
  • 3-Amino-5-formylpicolinonitrile

Comparison: 3-Fluoro-5-formylpicolinonitrile is unique due to the presence of both a fluorine atom and a formyl group on the picolinonitrile scaffold. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds . Additionally, the compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-fluoro-5-formylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZAEBDVSIVEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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